molecular formula C12H20ClNO2 B2356105 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride CAS No. 2567502-31-0

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride

Cat. No.: B2356105
CAS No.: 2567502-31-0
M. Wt: 245.75
InChI Key: LZQZGOWUCXGTQJ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a dimethylpropan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its methoxy group and dimethylpropan-1-amine moiety contribute to its versatility in various applications.

Properties

IUPAC Name

3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2,8-13)9-15-11-6-4-5-10(7-11)14-3;/h4-7H,8-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQZGOWUCXGTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)COC1=CC=CC(=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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